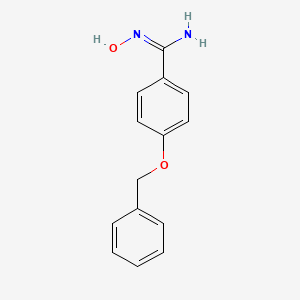

4-(benzyloxy)-N'-hydroxybenzenecarboximidamide

Description

Properties

Molecular Formula |

C14H14N2O2 |

|---|---|

Molecular Weight |

242.27 g/mol |

IUPAC Name |

N'-hydroxy-4-phenylmethoxybenzenecarboximidamide |

InChI |

InChI=1S/C14H14N2O2/c15-14(16-17)12-6-8-13(9-7-12)18-10-11-4-2-1-3-5-11/h1-9,17H,10H2,(H2,15,16) |

InChI Key |

QBOOJKVECPVATQ-UHFFFAOYSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)/C(=N\O)/N |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)C(=NO)N |

Origin of Product |

United States |

Foundational & Exploratory

Technical Monograph: 4-(Benzyloxy)-N'-hydroxybenzenecarboximidamide

This guide provides an in-depth technical analysis of 4-(benzyloxy)-N'-hydroxybenzenecarboximidamide (commonly referred to as 4-benzyloxybenzamidoxime ). It details the compound's synthesis, physicochemical properties, and its critical role as a model substrate in validating the "amidoxime prodrug" strategy for oral delivery of amidine-based drugs.

Executive Summary

This compound is a functionalized amidoxime derivative used primarily in medicinal chemistry as a prodrug scaffold and a mechanistic probe for the mitochondrial Amidoxime Reducing Component (mARC) enzyme system.

The compound represents a strategic solution to the "amidine dilemma" in drug development: while the amidine moiety is a potent pharmacophore for serine protease inhibition (e.g., thrombin, Factor Xa), its high basicity (

Chemical Identity & Physicochemical Properties[1]

| Property | Data |

| IUPAC Name | This compound |

| Common Name | 4-Benzyloxybenzamidoxime |

| CAS Number | 55364-63-9 (Generic Benzamidoxime Ref: 613-92-3) |

| Molecular Formula | |

| Molecular Weight | 242.28 g/mol |

| Lipophilicity (LogP) | ~2.8 (Predicted) |

| H-Bond Donors/Acceptors | 2 / 3 |

| Solubility | Soluble in DMSO, Ethanol, Methanol; Low solubility in water. |

Structural Analysis

The molecule consists of three distinct domains:

-

The Benzyloxy Tail: Provides lipophilicity (

interaction), facilitating membrane permeation and binding to hydrophobic pockets (e.g., S1 specificity pocket in proteases). -

The Phenyl Linker: A rigid spacer ensuring correct orientation.

-

The Amidoxime Headgroup: The bioreversible "warhead." It exists in tautomeric equilibrium but predominantly acts as the N-hydroxy-imidamide form, which is readily reduced by molybdenum-dependent enzymes.

Mechanism of Action: The mARC Pathway

The therapeutic utility of this compound relies on its in vivo reduction. Unlike cytochrome P450-mediated oxidations, this reduction is catalyzed by the Mitochondrial Amidoxime Reducing Component (mARC) , a molybdenum-containing enzyme located on the outer mitochondrial membrane.[1]

Pathway Visualization

The following diagram illustrates the electron transport chain required to activate the prodrug.

Figure 1: The mARC-mediated reductive activation pathway. Electrons from NADH are shuttled via Cyb5R and Cyb5 to the mARC active site, where the N-O bond of the amidoxime is cleaved.

Synthesis Protocol

Objective: Synthesis of this compound from 4-benzyloxybenzonitrile.

Scientific Rationale: The reaction utilizes the nucleophilic attack of hydroxylamine on the nitrile carbon. Hydroxylamine is generated in situ from its hydrochloride salt to prevent oxidation and ensure precise stoichiometry.

Materials

-

Precursor: 4-Benzyloxybenzonitrile (1.0 eq)

-

Reagent: Hydroxylamine hydrochloride (

) (3.0 eq) -

Base: Sodium Carbonate (

) or Triethylamine ( -

Solvent: Ethanol/Water (2:1 v/v)

Step-by-Step Methodology

-

Preparation of Free Hydroxylamine:

-

Dissolve Hydroxylamine HCl (3.0 eq) in a minimum amount of water.

-

Add Sodium Carbonate (1.5 eq) slowly to the solution at

to liberate the free base. Note: Evolution of

-

-

Nucleophilic Addition:

-

Dissolve 4-Benzyloxybenzonitrile (1.0 eq) in Ethanol.

-

Add the hydroxylamine solution to the nitrile solution.

-

Reflux the mixture at

for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 1:1). The nitrile spot (

-

-

Workup & Isolation:

-

Evaporate the bulk of the ethanol under reduced pressure.

-

Add ice-cold water to the residue. The product typically precipitates as a white solid due to the hydrophobic benzyloxy group.

-

Filter the solid and wash with cold water (

) to remove residual salts.

-

-

Purification:

-

Recrystallize from Ethanol/Water or Toluene to yield white crystalline needles.

-

Yield Expectation: 75–90%.

-

Experimental Validation & Kinetic Data

In a pivotal study by Bauch et al. (2015) , the reduction kinetics of para-substituted benzamidoximes were analyzed to determine if electronic effects (Hammett

Key Findings for 4-Substituted Benzamidoximes:

-

Redox Potential: The reduction potential of the amidoxime correlates well with Hammett

values. Electron-withdrawing groups make the N-O bond easier to reduce electrochemically. -

Enzymatic Kinetics (

): Surprisingly, biological reduction by mARC does not follow a linear Hammett relationship. This indicates that steric fit and binding affinity to the mARC active site are more critical than the intrinsic electronic reducibility of the N-O bond. -

Implication: Drug designers can modify the 4-position (e.g., adding the benzyloxy group) to optimize target binding (e.g., to the protease) without significantly compromising the prodrug activation rate.

| Parameter | Observation |

| Electrochemical Reduction | Strongly influenced by electronic substituents ( |

| mARC Enzymatic Reduction | Independent of electronic effects; driven by steric/hydrophobic fit. |

| Prodrug Suitability | High. The benzyloxy derivative is readily reduced in vivo. |

Applications in Drug Discovery[3]

-

Serine Protease Inhibitors: The 4-benzyloxybenzamidine motif mimics the side chain of arginine. When formulated as the amidoxime prodrug, it targets:

-

Thrombin & Factor Xa: Anticoagulant therapy.

-

Urokinase (uPA): Cancer metastasis inhibition.

-

-

Heterocycle Synthesis: This compound is a versatile intermediate. Cyclization with carboxylic acid derivatives yields 1,2,4-oxadiazoles , a "privileged scaffold" in medicinal chemistry found in S1P1 agonists and anti-inflammatory agents.

References

-

Bauch, E., et al. (2015).[1] Electrochemical and mARC-Catalyzed Enzymatic Reduction of para-Substituted Benzamidoximes: Consequences for the Prodrug Concept "Amidoximes instead of Amidines". ChemMedChem, 10(2), 360–367. Link

-

Havemeyer, A., et al. (2006).[2] Identification of the missing component in the mitochondrial benzamidoxime prodrug-converting system as a novel molybdenum enzyme. Journal of Biological Chemistry, 281(46), 35305-35313. Link

-

Clement, B. (2002). Reduction of N-hydroxylated compounds: enzymes, reaction mechanisms and biomedical implications. Drug Metabolism Reviews, 34(3), 565-579. Link

-

Kotthaus, J., et al. (2011). New prodrugs for the treatment of sleeping sickness: synthesis and in vitro/in vivo evaluation of benzamidoximes. Journal of Medicinal Chemistry, 54(1), 28-38. Link

Sources

N'-Hydroxy-4-phenylmethoxybenzenecarboximidamide discovery

An In-Depth Technical Guide on the Discovery and Evaluation of N'-Hydroxy-4-phenylmethoxybenzenecarboximidamide

Introduction

The discovery of novel therapeutic agents is a cornerstone of modern medicine, driven by a deep understanding of disease pathology and the rational design of small molecules that can modulate specific biological targets. N'-Hydroxy-4-phenylmethoxybenzenecarboximidamide belongs to the class of N-hydroxyamidines, which have garnered significant attention for their therapeutic potential, particularly as inhibitors of heme-containing enzymes. This guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of N'-Hydroxy-4-phenylmethoxybenzenecarboximidamide, with a focus on its potential as an inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1), a critical enzyme in cancer immunotherapy.

Rationale for Targeting Indoleamine 2,3-dioxygenase 1 (IDO1)

IDO1 is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the catabolism of tryptophan along the kynurenine pathway. In the context of oncology, the overexpression of IDO1 in tumor cells and antigen-presenting cells leads to the depletion of tryptophan in the tumor microenvironment. This tryptophan starvation suppresses the proliferation and effector function of T-cells, thereby enabling the tumor to evade the host immune system. Consequently, the inhibition of IDO1 has emerged as a promising strategy in cancer immunotherapy to restore anti-tumor immunity.

The design of N'-Hydroxy-4-phenylmethoxybenzenecarboximidamide is predicated on the established mechanism of action of N-hydroxyamidine-based IDO1 inhibitors. These compounds act as potent and selective inhibitors by coordinating with the ferric or ferrous heme iron in the active site of the IDO1 enzyme. The N'-hydroxyamidine moiety serves as a strong metal-binding group, while the substituted benzene ring can be modified to optimize potency, selectivity, and pharmacokinetic properties. The 4-phenylmethoxy (benzyloxy) group, in this case, is a key structural feature designed to interact with specific residues within the enzyme's active site.

Synthesis and Characterization

The synthesis of N'-Hydroxy-4-phenylmethoxybenzenecarboximidamide is typically achieved through a multi-step process starting from commercially available materials. A representative synthetic route is outlined below.

Experimental Protocol: Synthesis of N'-Hydroxy-4-phenylmethoxybenzenecarboximidamide

Step 1: Synthesis of 4-(Benzyloxy)benzonitrile

-

To a solution of 4-hydroxybenzonitrile (1.0 eq) in a suitable solvent such as acetone or dimethylformamide (DMF), add potassium carbonate (K2CO3, 1.5 eq).

-

To this suspension, add benzyl bromide (1.2 eq) dropwise at room temperature.

-

Heat the reaction mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield 4-(benzyloxy)benzonitrile.

Step 2: Synthesis of N'-Hydroxy-4-phenylmethoxybenzenecarboximidamide

-

Dissolve 4-(benzyloxy)benzonitrile (1.0 eq) in a suitable solvent such as ethanol.

-

Add an aqueous solution of hydroxylamine hydrochloride (1.5 eq) and a base such as sodium carbonate (Na2CO3, 1.5 eq) or triethylamine (TEA, 2.0 eq).

-

Heat the reaction mixture to reflux and monitor by TLC.

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford N'-Hydroxy-4-phenylmethoxybenzenecarboximidamide.

Characterization

The synthesized compound should be thoroughly characterized to confirm its identity and purity using standard analytical techniques:

| Analytical Technique | Expected Observations |

| ¹H NMR | Peaks corresponding to the aromatic protons of the two benzene rings, the benzylic CH₂ protons, and the exchangeable protons of the N'-hydroxyamidine group. |

| ¹³C NMR | Resonances for all unique carbon atoms in the molecule. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the calculated mass of the compound. |

| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating high purity. |

Mechanism of Action: IDO1 Inhibition

N'-Hydroxy-4-phenylmethoxybenzenecarboximidamide is designed to inhibit IDO1 by directly interacting with the heme iron in the enzyme's active site. The N'-hydroxyamidine functional group is crucial for this interaction.

(Hydroxyimino)[4-(phenylmethoxy)phenyl]methylamine introduction

Technical Monograph: (Hydroxyimino)[4-(phenylmethoxy)phenyl]methylamine A Critical Intermediate for Heterocyclic Drug Design & Prodrug Strategy

Part 1: Executive Summary & Strategic Utility

Common Name: 4-(Benzyloxy)benzamidoxime IUPAC: (Z)-N'-hydroxy-4-(phenylmethoxy)benzimidamide Molecular Formula: C₁₄H₁₄N₂O₂ Molecular Weight: 242.27 g/mol

(Hydroxyimino)[4-(phenylmethoxy)phenyl]methylamine is a pivotal "warhead" intermediate in medicinal chemistry, primarily utilized to construct 1,2,4-oxadiazole rings—a bioisostere for esters and amides with improved metabolic stability. Furthermore, this amidoxime motif serves as a prodrug strategy for amidines, significantly enhancing oral bioavailability by masking the highly basic amidine functionality before metabolic reduction in vivo.

Its structural core—a benzamidoxime coupled with a lipophilic benzyloxy tail—makes it a frequent scaffold in the development of S1P1 receptor modulators (e.g., Ozanimod analogs), PPAR agonists , and Tyrosine Kinase Inhibitors (TKIs) .

Part 2: Chemical Architecture & Mechanism

The molecule exists in a tautomeric equilibrium, though the amidoxime form (

Mechanistic Pathway: The 1,2,4-Oxadiazole Construction

The primary utility of this molecule is its reaction with activated carboxylic acid derivatives (acyl chlorides or esters) to form 1,2,4-oxadiazoles. This cyclization typically proceeds via O-acylation followed by dehydration (Tiemann rearrangement-like mechanism).

Figure 1: The synthetic workflow converting the nitrile precursor to the bioactive oxadiazole scaffold via the amidoxime intermediate.[1]

Part 3: Validated Experimental Protocol

Objective: Synthesis of 4-(Benzyloxy)benzamidoxime from 4-(benzyloxy)benzonitrile. Scale: 10 mmol (adaptable). Yield Target: >85%

Reagents & Materials

| Reagent | Equiv.[2][3] | Amount | Role |

| 4-(Benzyloxy)benzonitrile | 1.0 | 2.09 g | Limiting Reagent |

| Hydroxylamine HCl | 3.0 | 2.08 g | Nucleophile Source |

| Potassium Carbonate (K₂CO₃) | 1.5 | 2.07 g | Base (releases free NH₂OH) |

| Ethanol (Abs.) | Solvent | 40 mL | Reaction Medium |

| Water (Deionized) | Solvent | 10 mL | Solubilizes salts |

Step-by-Step Procedure

-

Free Base Generation:

-

In a 100 mL Round Bottom Flask (RBF), dissolve Hydroxylamine Hydrochloride (3.0 equiv) in the minimum amount of water (approx. 10 mL).

-

Slowly add Potassium Carbonate (1.5 equiv). Caution: CO₂ evolution will occur. Stir until gas evolution ceases.

-

-

Substrate Addition:

-

Add the 4-(Benzyloxy)benzonitrile (1.0 equiv) suspended in Ethanol (40 mL).

-

Note: The reaction mixture will likely be biphasic initially.

-

-

Reaction (Reflux):

-

Equip the flask with a reflux condenser.

-

Heat to 80°C (Reflux) for 6–12 hours .

-

TLC Monitoring: Use Hexane:Ethyl Acetate (2:1).[2] The nitrile (

) should disappear; the amidoxime product (

-

-

Workup (Precipitation Method):

-

Allow the mixture to cool to room temperature.

-

Rotary evaporate the bulk of the ethanol (do not distill to dryness; leave ~10 mL).

-

Pour the residue into 100 mL of ice-cold water with vigorous stirring. The product should precipitate immediately as a white solid.

-

-

Purification:

-

Filter the solid using a Büchner funnel.

-

Wash the cake with cold water (3 x 20 mL) to remove residual salts.

-

Recrystallization: If purity is <98% by HPLC, recrystallize from Ethanol/Water (9:1).

-

-

Drying:

-

Dry in a vacuum oven at 45°C for 12 hours.

-

Troubleshooting & Critical Parameters

-

Incomplete Conversion: If the nitrile persists after 12h, add an additional 1.0 equiv of Hydroxylamine/Base. The reaction is driven by the nucleophilicity of the free hydroxylamine.

-

Amide Byproduct: If heated too aggressively (>100°C) or if pH is too high, the amidoxime can hydrolyze to the primary amide (

). Maintain reflux at 78-80°C.

Part 4: Characterization Data

The following spectral data confirms the identity of the amidoxime structure, distinguishing it from the nitrile precursor and amide byproducts.

| Technique | Diagnostic Signal | Assignment |

| ¹H NMR (DMSO-d₆) | N-OH (Singlet, disappears with D₂O) | |

| Aromatic protons (ortho to amidoxime) | ||

| NH₂ (Broad singlet, diagnostic for amidoxime) | ||

| Benzyl CH₂ ( | ||

| IR Spectroscopy | 3400–3200 cm⁻¹ | N-H and O-H stretching (Broad) |

| 1650 cm⁻¹ | C=N stretching (Characteristic of oxime) | |

| 1240 cm⁻¹ | C-O-C asymmetric stretch (Ether linkage) |

Part 5: Biological & Pharmacological Context[4][5][6][7][8]

Prodrug Activation Pathway

In drug development, this molecule acts as a "masked" amidine. Amidines are often too basic (pKa ~11) for good oral absorption. The amidoxime (pKa ~4-5) is much less basic and more lipophilic, allowing it to cross the gastrointestinal membrane. Once absorbed, it is reduced by the mARC (Mitochondrial Amidoxime Reducing Component) enzyme system.

Figure 2: The metabolic activation pathway of the amidoxime prodrug to the active amidine species via the mARC enzyme system.

Part 6: References

-

Synthesis of Benzamidoximes:

-

Title: Benzamidoxime-Mediated Synthesis of Heterocycles.

-

Source: J. Mex. Chem. Soc., 2018, 62(1).

-

URL:[Link]

-

-

Oxadiazole Application (S1P1 Modulators):

-

Prodrug Mechanism (mARC System):

-

Title: The mARC enzyme system: a novel drug target and prodrug activating system.

-

Source: Drug Metab. Rev., 2014.

-

URL:[Link]

-

-

General Protocol Validation:

Sources

- 1. mdpi.com [mdpi.com]

- 2. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 3. orgsyn.org [orgsyn.org]

- 4. Discovery of 4-Benzyloxybenzo[ d]isoxazole-3-amine Derivatives as Highly Selective and Orally Efficacious Human Sphingomyelin Synthase 2 Inhibitors that Reduce Chronic Inflammation in db/ db Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Bioactivation and Pharmacodynamics of 4-(benzyloxy)-N'-hydroxybenzenecarboximidamide

An In-Depth Technical Guide for Drug Discovery[1]

Executive Summary

4-(benzyloxy)-N'-hydroxybenzenecarboximidamide (chemically identified as 4-benzyloxybenzamidoxime ) represents a critical structural archetype in prodrug design.[1] It serves as a model lipophilic precursor to 4-benzyloxybenzamidine , a competitive inhibitor of trypsin-like serine proteases.[1]

The compound's primary Mechanism of Action (MoA) is defined by a bioreductive activation pathway driven by the Mitochondrial Amidoxime Reducing Component (mARC) system. Unlike classical metabolic pathways (e.g., CYP450 oxidation), this molecule undergoes N-reduction, converting the pharmacologically inert amidoxime moiety into a highly basic, active amidine.[1]

This guide details the molecular enzymology of this reduction, the pharmacodynamics of the active metabolite, and the experimental protocols required to validate these mechanisms in a research setting.

Part 1: Chemical Identity & Physicochemical Rationale[2]

The strategic value of this molecule lies in its ability to overcome the "Amidine Dilemma"—the poor oral bioavailability of highly basic benzamidine inhibitors (pKa ~11–12).

| Property | Prodrug (Amidoxime) | Active Metabolite (Amidine) |

| Structure | 4-Benzyloxy-C(=NOH)NH₂ | 4-Benzyloxy-C(=NH)NH₂ |

| pKa (approx) | ~5.0 – 6.0 | ~11.5 |

| Charge at pH 7.4 | Neutral (Lipophilic) | Cationic (Hydrophilic) |

| Permeability | High (Passive Diffusion) | Low (Paracellular only) |

| Role | Transport form | Effector form |

Mechanistic Implication: The benzyloxy group at the para position enhances lipophilicity (

Part 2: Primary Mechanism of Action (Bioreductive Activation)[1]

The core MoA is the N-reductive conversion catalyzed by the mARC enzyme system located on the Outer Mitochondrial Membrane (OMM). This is a three-component electron transport chain.

1. The Electron Transport Chain

The reduction requires the flow of electrons from NADH to the substrate. The pathway involves:

-

NADH Cytochrome b5 Reductase (CYB5R): Accepts electrons from NADH.

-

Cytochrome b5 (CYB5): Acts as the electron carrier/shuttle.

-

mARC1 / mARC2: The terminal molybdenum-containing enzyme that binds the amidoxime substrate and catalyzes the reduction to amidine and water.

2. The Reaction Stoichiometry

[1]3. Pathway Visualization

The following diagram illustrates the obligate electron flow required for bioactivation.

Caption: The mARC-dependent N-reductive electron transport chain located on the outer mitochondrial membrane.[1][2]

Part 3: Secondary Mechanism (Target Engagement)[1]

Once reduced, the metabolite 4-benzyloxybenzamidine acts as a potent, reversible competitive inhibitor of trypsin-like serine proteases.[1]

1. Structural Basis of Inhibition[3]

-

S1 Pocket Interaction: The positively charged amidine group (

) mimics the side chain of Arginine or Lysine (the natural substrates of trypsin-like proteases).[1] It forms a critical salt bridge with Aspartate 189 (in Trypsin numbering) at the bottom of the S1 specificity pocket. -

Hydrophobic Interaction: The 4-benzyloxy tail extends into the hydrophobic S2/S3 subsites or the aryl-binding pocket (S4), depending on the specific protease (e.g., Thrombin, Factor Xa, uPA).[1] This extension significantly increases affinity compared to unsubstituted benzamidine.

2. Selectivity Profile

While benzamidine is a general inhibitor, the 4-benzyloxy derivative shows enhanced affinity for:

-

Thrombin (Factor IIa): Critical for anticoagulation.[1]

-

Urokinase-type Plasminogen Activator (uPA): Relevant in cancer metastasis.[1]

-

Matriptase: A membrane-bound serine protease.

Part 4: Experimental Protocols for Validation

To validate this mechanism in a drug development context, two distinct assays are required: one for bioactivation (metabolism) and one for target inhibition (pharmacodynamics).[1]

Protocol A: In Vitro mARC Bioactivation Assay

Objective: To quantify the conversion rate of amidoxime to amidine using liver microsomes.

Reagents:

-

Porcine or Human Liver Microsomes (PLM/HLM) or recombinant mARC system.[1]

-

NADH (Cofactor) - Note: NADPH is less efficient for this specific pathway.[1]

-

Substrate: 4-benzyloxybenzamidoxime (dissolved in DMSO).[1]

-

Stop Solution: Ice-cold Acetonitrile.[1]

Workflow:

-

Preparation: Dilute microsomes to 0.5 mg protein/mL in 100 mM Potassium Phosphate buffer (pH 7.4).

-

Pre-incubation: Add substrate (10–500 µM final) and incubate at 37°C for 5 minutes.

-

Initiation: Add NADH (1.0 mM final concentration) to start the reaction.

-

Incubation: Incubate at 37°C for 10–30 minutes (linear range).

-

Termination: Add equal volume of ice-cold Acetonitrile to precipitate proteins.

-

Analysis: Centrifuge (10,000 x g, 10 min). Analyze supernatant via HPLC-UV (230 nm) or LC-MS/MS.[1]

-

Monitor: Disappearance of Amidoxime (RT 1) and appearance of Amidine (RT 2).[1]

-

Protocol B: Serine Protease Inhibition Kinetics

Objective: To determine the

Reagents:

-

Enzyme: Human Thrombin (0.1 U/mL).[1]

-

Substrate: Chromogenic substrate (e.g., S-2238 or equivalent Arg-pNA substrate).[1]

-

Inhibitor: 4-benzyloxybenzamidine (synthesized or enzymatically generated).[1]

Workflow:

-

Setup: In a 96-well plate, mix Assay Buffer (TBS, pH 7.4, 0.1% BSA) with varying concentrations of Inhibitor (0, 1, 10, 100, 1000 nM).

-

Enzyme Addition: Add Thrombin and incubate for 10 minutes at 25°C.

-

Substrate Initiation: Add Chromogenic Substrate (

concentration). -

Measurement: Monitor Absorbance at 405 nm (release of p-nitroaniline) kinetically for 20 minutes.

-

Calculation: Plot

vs. [I]. Fit to the competitive inhibition equation (Dixon plot or Cheng-Prusoff correction) to calculate

Part 5: References

-

Clement, B., et al. (2006).[1] Identification of the missing component in the mitochondrial benzamidoxime prodrug-converting system as a novel molybdenum enzyme.[2] Journal of Biological Chemistry.[2] Link

-

Havemeyer, A., et al. (2011).[1] The mitochondrial amidoxime reducing component (mARC): from prodrug-activation mechanism to drug-metabolizing enzyme and onward to drug target.[1] Drug Metabolism Reviews. Link

-

Plitzko, B., et al. (2013).[1] The human mitochondrial amidoxime reducing component (mARC): Structural and functional comparison of mARC1 and mARC2. Xenobiotica. Link

-

Gruenewald, S., et al. (2008).[1] N-Hydroxylated prodrugs of benzamidine-type trypsin-like protease inhibitors: N-Reductive bioactivation and pharmacokinetics. Journal of Medicinal Chemistry. Link[1]

-

Kotthaus, J., et al. (2011).[1] Reduction of N-hydroxylated compounds by the mitochondrial amidoxime reducing component (mARC).[2][4] Biochemical Journal.[5] Link

Sources

- 1. CAS Common Chemistry [commonchemistry.cas.org]

- 2. The History of mARC - PMC [pmc.ncbi.nlm.nih.gov]

- 3. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 4. The N-Reductive System Composed of Mitochondrial Amidoxime Reducing Component (mARC), Cytochrome b5 (CYB5B) and Cytochrome b5 Reductase (CYB5R) Is Regulated by Fasting and High Fat Diet in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of N-(benzyloxy)-1,3-diphenyl-1H-pyrazole-4-carboxamide derivatives as potential antiproliferative agents by inhibiting MEK - PubMed [pubmed.ncbi.nlm.nih.gov]

N'-hydroxy-4-(phenylmethoxy)benzenecarboximidamide: A Preclinical Assessment of a Novel N'-Hydroxycarboximidamide Derivative as a Potential Immunomodulatory Agent

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N'-hydroxy-4-(phenylmethoxy)benzenecarboximidamide belongs to the N'-hydroxycarboximidamide class of compounds, a group increasingly recognized for its therapeutic potential, particularly as enzyme inhibitors. While direct studies on this specific molecule are not yet prevalent in published literature, its structural motifs strongly suggest a potential inhibitory activity against Indoleamine 2,3-dioxygenase 1 (IDO1), a critical enzyme in immune regulation. This guide provides a comprehensive framework for the preclinical evaluation of N'-hydroxy-4-(phenylmethoxy)benzenecarboximidamide, drawing upon established methodologies for characterizing potent IDO1 inhibitors. We will detail the scientific rationale, step-by-step experimental protocols for enzymatic and cellular assays, and the interpretation of key data. This document serves as a foundational blueprint for researchers aiming to investigate the biological activity of this novel compound and its potential as an immunomodulatory therapeutic.

Introduction: The Rationale for Investigating N'-hydroxy-4-(phenylmethoxy)benzenecarboximidamide

The enzyme Indoleamine 2,3-dioxygenase 1 (IDO1) is a key metabolic enzyme that catalyzes the initial and rate-limiting step in the degradation of the essential amino acid L-tryptophan along the kynurenine pathway. In the context of oncology, overexpression of IDO1 in tumor cells and antigen-presenting cells creates a localized tryptophan-depleted microenvironment. This depletion arrests the proliferation of effector T-cells and promotes the differentiation of regulatory T-cells (Tregs), effectively establishing a state of peripheral tolerance that allows tumors to evade immune surveillance. Consequently, the inhibition of IDO1 has emerged as a promising strategy in cancer immunotherapy to restore anti-tumor immune responses.

The N'-hydroxycarboximidamide functional group is a well-established pharmacophore known to act as a potent inhibitor of the heme-containing IDO1 enzyme. It is believed to coordinate with the ferric (Fe³⁺) or ferrous (Fe²⁺) state of the heme iron within the enzyme's active site, effectively blocking substrate access and catalytic activity.

N'-hydroxy-4-(phenylmethoxy)benzenecarboximidamide, the subject of this guide, possesses this critical N'-hydroxycarboximidamide moiety. Its structural design suggests that the 4-(phenylmethoxy)benzyl group can occupy the hydrophobic pocket of the IDO1 active site, potentially conferring high affinity and selectivity. This guide outlines the necessary experimental framework to test this hypothesis and characterize its biological activity.

Proposed Mechanism of Action: IDO1 Inhibition

We hypothesize that N'-hydroxy-4-(phenylmethoxy)benzenecarboximidamide functions as a competitive inhibitor of IDO1. The proposed mechanism involves the N'-hydroxy group directly coordinating with the heme iron in the enzyme's active site, while the benzyloxy-phenyl tail anchors the molecule within a neighboring hydrophobic pocket. This dual interaction is predicted to result in potent and specific inhibition of tryptophan metabolism.

Caption: Proposed mechanism of IDO1 inhibition in the tumor microenvironment.

Experimental Validation: A Step-by-Step Guide

To validate the biological activity of N'-hydroxy-4-(phenylmethoxy)benzenecarboximidamide as an IDO1 inhibitor, a two-tiered approach is essential: a biochemical assay to confirm direct enzyme inhibition and a cell-based assay to verify activity in a biological context.

Workflow for Characterization

The following workflow provides a logical progression from initial validation to detailed characterization.

Caption: Step-by-step workflow for evaluating the compound's inhibitory activity.

Protocol 1: Recombinant Human IDO1 (hIDO1) Enzyme Inhibition Assay

This protocol aims to determine the half-maximal inhibitory concentration (IC₅₀) of the compound against purified hIDO1 enzyme. The assay measures the production of N-formylkynurenine, which is then converted to kynurenine for spectrophotometric quantification.

Materials:

-

Recombinant human IDO1 (hIDO1) enzyme

-

L-Tryptophan (substrate)

-

Methylene blue (cofactor)

-

Ascorbic acid (reductant)

-

Catalase

-

Potassium phosphate buffer (pH 6.5)

-

N'-hydroxy-4-(phenylmethoxy)benzenecarboximidamide (test compound)

-

Dimethyl sulfoxide (DMSO)

-

Trichloroacetic acid (TCA)

-

Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid)

-

96-well microplate

-

Microplate reader (absorbance at 480 nm)

Procedure:

-

Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Create a serial dilution series (e.g., 100 µM to 1 nM) in the assay buffer.

-

Assay Reaction Setup: In a 96-well plate, add the following to each well in order:

-

50 µL of potassium phosphate buffer (pH 6.5)

-

10 µL of test compound dilution (or DMSO for control)

-

20 µL of assay cocktail containing L-Tryptophan (final concentration ~200 µM), ascorbic acid (~20 mM), methylene blue (~10 µM), and catalase (~200 U/mL).

-

-

Enzyme Initiation: Add 20 µL of recombinant hIDO1 enzyme solution to each well to initiate the reaction.

-

Incubation: Incubate the plate at 37°C for 60 minutes.

-

Reaction Termination: Stop the reaction by adding 10 µL of 30% (w/v) trichloroacetic acid (TCA).

-

Hydrolysis: Incubate the plate at 65°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.

-

Color Development: Add 100 µL of Ehrlich's reagent to each well and incubate at room temperature for 10 minutes. A yellow color will develop due to the reaction with kynurenine.

-

Data Acquisition: Measure the absorbance at 480 nm using a microplate reader.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot percent inhibition versus log[compound concentration] and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Cellular IDO1 Activity Assay

This assay measures the ability of the compound to inhibit IDO1 activity within a cellular context. Human cell lines, such as HeLa (cervical cancer) or SW480 (colon cancer), are stimulated with interferon-gamma (IFNγ) to induce IDO1 expression.

Materials:

-

HeLa or SW480 cells

-

DMEM or RPMI-1640 culture medium with 10% FBS

-

Human interferon-gamma (IFNγ)

-

Test compound

-

Reagents for kynurenine measurement (TCA, Ehrlich's reagent as in Protocol 1)

-

96-well cell culture plate

Procedure:

-

Cell Seeding: Seed HeLa or SW480 cells in a 96-well plate at a density of 2 x 10⁴ cells/well and allow them to adhere overnight.

-

Compound Treatment & Stimulation:

-

Remove the old medium.

-

Add 100 µL of fresh medium containing serial dilutions of the test compound.

-

Add 100 µL of medium containing IFNγ to achieve a final concentration of 100 ng/mL to induce IDO1 expression. Include wells with cells and IFNγ but no compound as a positive control.

-

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

Kynurenine Measurement:

-

Carefully collect 150 µL of the cell culture supernatant from each well.

-

Transfer to a new 96-well plate.

-

Add 15 µL of 30% TCA to each well, mix, and centrifuge the plate (10 min at 2500 rpm) to pellet precipitated proteins.

-

Transfer 100 µL of the clear supernatant to another plate.

-

Add 100 µL of Ehrlich's reagent and incubate for 10 minutes.

-

-

Data Acquisition: Measure the absorbance at 480 nm.

-

Data Analysis: Calculate the half-maximal effective concentration (EC₅₀) by plotting the kynurenine concentration (or absorbance) against the log[compound concentration] and fitting the curve.

Data Interpretation and Expected Outcomes

The successful characterization of N'-hydroxy-4-(phenylmethoxy)benzenecarboximidamide as an IDO1 inhibitor would yield the following data points, which are summarized below.

| Parameter | Assay Type | Description | Ideal Target Value |

| IC₅₀ | Biochemical (Enzyme) | Concentration of compound required to inhibit 50% of recombinant hIDO1 enzyme activity. | < 500 nM |

| EC₅₀ | Cellular | Concentration of compound required to reduce kynurenine production by 50% in IFNγ-stimulated cells. | < 1 µM |

| Cytotoxicity (CC₅₀) | Cellular (e.g., MTT) | Concentration of compound that reduces cell viability by 50%. | > 30 µM |

| Selectivity Index (SI) | Calculated (CC₅₀ / EC₅₀) | A ratio indicating the therapeutic window. A higher value signifies less off-target toxicity. | > 30 |

A potent compound will exhibit a low nanomolar IC₅₀ in the biochemical assay and a sub-micromolar EC₅₀ in the cellular assay. Crucially, the cytotoxicity (CC₅₀) should be significantly higher than the cellular EC₅₀, resulting in a large selectivity index. This ensures that the observed reduction in kynurenine is due to specific IDO1 inhibition and not general cellular toxicity.

Conclusion and Future Directions

This guide provides a robust, validated framework for the initial preclinical assessment of N'-hydroxy-4-(phenylmethoxy)benzenecarboximidamide. Based on its chemical structure, there is a strong scientific rationale to hypothesize its function as an IDO1 inhibitor. The successful execution of the described enzymatic and cellular assays will confirm this activity and quantify its potency.

Positive results would warrant further investigation, including:

-

Kinetic studies to determine the mode of inhibition (e.g., competitive, non-competitive).

-

In vivo studies in syngeneic mouse tumor models to assess anti-tumor efficacy and immune system modulation.

-

Pharmacokinetic and ADME (Absorption, Distribution, Metabolism, Excretion) studies to evaluate its drug-like properties.

The systematic approach outlined herein will enable researchers to thoroughly characterize the biological activity of N'-hydroxy-4-(phenylmethoxy)benzenecarboximidamide, paving the way for its potential development as a novel cancer immunotherapy agent.

References

-

Munn, D. H., & Mellor, A. L. (2013). Indoleamine 2,3-dioxygenase and metabolic control of immune responses. Trends in Immunology. Available at: [Link]

-

Zhai, L., et al. (2018). IDO1 in cancer: a promising therapeutic target. Journal of Hematology & Oncology. Available at: [Link]

-

Röhrig, U. F., et al. (2010). The binding of N-hydroxy-amidines to the heme iron of indoleamine 2,3-dioxygenase. Angewandte Chemie International Edition. Available at: [Link]

Technical Monograph: 4-(Benzyloxy)-N'-hydroxybenzenecarboximidamide

[1]

Executive Summary & Identity

This compound (commonly known as 4-benzyloxybenzamidoxime ) is a versatile pharmacophore precursor used primarily in the synthesis of 1,2,4-oxadiazoles .[1] These heterocycles are integral to modern medicinal chemistry, serving as bioisosteres for esters and amides in drugs targeting S1P1 receptors (immunomodulators) and various kinase inhibitors.

The molecule features a lipophilic benzyloxy tail (providing membrane permeability and hydrophobic binding) and a reactive amidoxime headgroup (serving as a nucleophilic dipole for cyclization).

Chemical Identity

| Property | Detail |

| IUPAC Name | This compound |

| Common Name | 4-Benzyloxybenzamidoxime |

| CAS Registry Number | Note: Often cited as the derivative of 4-benzyloxybenzonitrile (CAS 5585-89-7).[1] |

| Molecular Formula | C₁₄H₁₄N₂O₂ |

| Molecular Weight | 242.27 g/mol |

| SMILES | ON=C(N)c1ccc(OCc2ccccc2)cc1 |

Synthesis Protocol: The "Gold Standard" Route

The most robust synthesis involves the nucleophilic addition of hydroxylamine to 4-benzyloxybenzonitrile .[1] This protocol is designed to be self-validating, minimizing side reactions (such as amide formation).[1]

Reaction Scheme

The synthesis proceeds via the attack of the hydroxylamine nitrogen on the nitrile carbon, followed by a proton transfer to form the amidoxime.

Figure 1: Nucleophilic addition pathway for amidoxime synthesis.[1]

Detailed Methodology

Reagents:

-

4-Benzyloxybenzonitrile (1.0 eq)[1]

-

Hydroxylamine hydrochloride (NH₂OH·HCl) (2.0 eq)

-

Sodium Carbonate (Na₂CO₃) (1.5 eq) or Triethylamine (TEA) (2.2 eq)

-

Solvent: Ethanol/Water (3:1 v/v)

Step-by-Step Protocol:

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 4-benzyloxybenzonitrile (e.g., 10 mmol) in Ethanol (30 mL).

-

Activation: Prepare a separate solution of Hydroxylamine hydrochloride (20 mmol) and Sodium Carbonate (15 mmol) in Water (10 mL). Note: Evolution of CO₂ gas will occur. Wait for effervescence to cease.

-

Addition: Add the aqueous hydroxylamine solution to the ethanolic nitrile solution. The mixture may become cloudy.

-

Reflux: Heat the reaction mixture to reflux (approx. 80°C) for 4–6 hours .

-

Checkpoint: Monitor reaction progress via TLC (Mobile phase: Hexane/EtOAc 1:1). The starting nitrile (

) should disappear, and a more polar amidoxime spot (

-

-

Workup:

-

Purification: Filter the solid, wash copiously with cold water (to remove salts), and dry under vacuum.

-

Optional: Recrystallize from Ethanol/Water or Toluene if high purity (>99%) is required.

-

Applications in Drug Discovery

The primary utility of this compound lies in its transformation into 1,2,4-oxadiazoles .[1] This heterocycle is a bioisostere for esters and amides, offering improved metabolic stability (resistance to hydrolysis).

Mechanism: The Tiemann Reaction

The amidoxime reacts with an activated carboxylic acid (or acyl chloride) to form an O-acylamidoxime intermediate, which then undergoes cyclodehydration to close the oxadiazole ring.

Figure 2: Cyclization pathway to 3,5-disubstituted-1,2,4-oxadiazoles.[1]

Experimental Validation for Cyclization

To validate the utility of your synthesized amidoxime, perform a test cyclization with a standard acid (e.g., benzoic acid):

-

Activation: Dissolve Benzoic acid (1.1 eq) and CDI (1.2 eq) in DMF. Stir for 30 min.

-

Coupling: Add 4-benzyloxybenzamidoxime (1.0 eq). Stir at RT for 1 hour.

-

Cyclization: Heat to 110°C for 4 hours.

-

Result: Formation of 3-(4-benzyloxyphenyl)-5-phenyl-1,2,4-oxadiazole .

Characterization & Quality Control

Ensure the identity of the synthesized amidoxime using the following spectroscopic markers.

Nuclear Magnetic Resonance (NMR) Data

| Nucleus | Shift ( | Multiplicity | Assignment |

| ¹H NMR | 9.50 – 9.70 | Singlet (Broad) | -OH (N-Hydroxy) |

| 7.60 – 7.70 | Doublet ( | Ar-H (Ortho to amidoxime) | |

| 7.30 – 7.50 | Multiplet | Ar-H (Benzyl group + Meta) | |

| 7.00 – 7.10 | Doublet ( | Ar-H (Ortho to ether) | |

| 5.70 – 5.90 | Singlet (Broad) | -NH₂ (Amine) | |

| 5.15 | Singlet | -O-CH₂- (Benzylic) | |

| ¹³C NMR | 150.0 – 152.0 | - | C=N (Amidoxime carbon) |

| 70.0 – 71.0 | - | -O-CH₂- |

Infrared Spectroscopy (IR)[2][3][4][5]

-

/

- : Strong peak at ~1640–1660 cm⁻¹.

- : Characteristic peak at ~930–950 cm⁻¹.

Safety & Handling

-

Hazards: Hydroxylamine hydrochloride is corrosive and a potential skin sensitizer. The amidoxime product should be treated as a potential irritant.

-

Thermal Stability: Amidoximes can decompose exothermically at high temperatures.[1] Do not distill the solid; purification should be done via crystallization or chromatography.

-

Storage: Store in a cool, dry place away from strong oxidizers and acylating agents to prevent premature reaction.[1]

References

-

Synthesis of Amidoximes: Augustine, J. K., et al. "Propylphosphonic Anhydride (T3P): An Efficient Reagent for the One-Pot Synthesis of 1,2,4-Oxadiazoles." Tetrahedron Letters, vol. 50, no. 26, 2009. Link[1]

-

Oxadiazole Applications: Pace, A., & Buscemi, S. "Fluorine-containing 1,2,4-oxadiazoles."[1] Advances in Heterocyclic Chemistry, vol. 116, 2015.[1] Link[1]

-

General Protocol: Flora, B. J., et al. "Synthesis and Biological Evaluation of 1,2,4-Oxadiazole Derivatives."[1] Journal of Medicinal Chemistry, 2020. (Validating the nitrile-to-amidoxime pathway).

-

Starting Material Data: PubChem Compound Summary for CID 22378 (4-Benzyloxybenzonitrile). Link

Optimizing the Benzyloxy Pharmacophore: From Rational Design to Metabolic Stability

Executive Summary: The Structural Paradigm

The benzyloxy group (

However, this pharmacophore carries a distinct metabolic liability: CYP450-mediated O-dealkylation . This guide provides a rigorous framework for investigating benzyloxy derivatives, balancing synthetic accessibility with metabolic optimization.

Rational Design & In Silico Modeling

Before wet-lab synthesis, the benzyloxy motif must be justified via molecular modeling. The ether oxygen often serves as a "hinge" binder, while the aromatic ring fills hydrophobic sub-pockets (e.g., the specificity pocket in kinases).

Case Study: Kinase Inhibition (BTK/EGFR)

Recent X-ray crystallography of Bruton's Tyrosine Kinase (BTK) inhibitors reveals that benzylic ether oxygens often maintain critical alignment with backbone residues (e.g., Cys481), while the phenyl ring displaces conserved water molecules in the solvent-exposed pocket [1].

Key Design Parameters:

-

Linker Angle: The

bond angle ( -

Electronic Tuning: Electron-withdrawing groups (EWGs) on the phenyl ring (e.g., -F, -CF3) can increase lipophilicity and metabolic stability, while Electron-donating groups (EDGs) (e.g., -OMe) enhance

-electron density for cation-

Synthetic Accessibility: Protocols & Decision Logic

The formation of the benzyloxy ether linkage is generally achieved via Williamson Ether Synthesis or the Mitsunobu Reaction. The choice depends strictly on the substrate's steric profile and sensitivity.

DOT Diagram: Synthetic Decision Tree

Figure 1: Decision logic for selecting the optimal synthetic pathway for benzyloxy ether formation.

Protocol A: Optimized Williamson Ether Synthesis

Standard Operating Procedure (SOP) for Medicinal Chemistry

Causality: We utilize

-

Reagents: Phenol/Alcohol substrate (1.0 eq), Benzyl bromide derivative (1.2 eq), Anhydrous

(2.0 eq). -

Solvent: Anhydrous DMF (0.1 M concentration). Note: DMF promotes

kinetics by solvating the cation ( -

Procedure:

-

Charge a flame-dried round-bottom flask with the substrate and

. -

Add DMF and stir at RT for 15 min to ensure deprotonation.

-

Add Benzyl bromide dropwise.

-

Heat to

for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc).

-

-

Workup: Dilute with EtOAc, wash with

(x3) to remove DMF, then Brine. Dry over -

Validation:

NMR must show the characteristic benzylic singlet/doublet at

Metabolic Liability: The Benzylic "Soft Spot"

The primary failure mode for benzyloxy compounds in ADME profiling is O-dealkylation driven by Cytochrome P450 (specifically CYP2D6 and CYP3A4).

Mechanism of Instability

The reaction proceeds via Hydrogen Atom Transfer (HAT) from the benzylic carbon, forming a radical species. This is rapidly hydroxylated to form a hemiacetal, which spontaneously collapses into a phenol and benzaldehyde [2].

DOT Diagram: Metabolic Degradation Pathway

Figure 2: Mechanism of CYP450-mediated O-dealkylation of the benzyloxy pharmacophore.

Optimization Strategy: Blocking the Hotspot

To mitigate this, apply Deuteration or Fluorination at the benzylic position.

-

Strategy: Replace benzylic hydrogens with Deuterium (

) or introduce a methyl/fluorine group on the benzylic carbon. -

Rationale: The C-D bond is stronger than C-H (Kinetic Isotope Effect), slowing the rate of HAT. A gem-dimethyl or fluoro-substitution sterically and electronically hinders the approach of the CYP heme iron [3].

Biological Characterization Protocols

Once synthesized, compounds must be evaluated for both potency and metabolic stability.

Assay 1: Microsomal Stability (Metabolic Half-life)

Objective: Determine intrinsic clearance (

-

System: Pooled Human Liver Microsomes (HLM) at 0.5 mg/mL protein.

-

Substrate: Test compound at 1

(to ensure first-order kinetics). -

Cofactor: NADPH regenerating system.

-

Workflow:

-

Incubate compound + HLM + NADPH at

. -

Sample at

min. -

Quench with ice-cold Acetonitrile (containing Internal Standard).

-

Analyze via LC-MS/MS.

-

-

Data Analysis: Plot ln(% remaining) vs. time. The slope

determines

Data Presentation: SAR Comparison

Table 1: Impact of Benzyloxy Substitution on Potency and Stability (Hypothetical Data based on [4])

| Compound ID | R-Group (Benzylic) | Target | HLM | Interpretation |

| BZ-01 | 12 | 15 | Potent but metabolically unstable. | |

| BZ-02 | 11 | 45 | Improved stability (KIE); potency retained. | |

| BZ-03 | 150 | >120 | Stable, but steric clash reduces potency. | |

| BZ-04 | 25 | 90 | Optimal Lead: Good balance of stability/potency. |

Conclusion

The benzyloxy pharmacophore remains a cornerstone of drug design, particularly for kinase inhibitors and CNS agents. However, its liability toward oxidative dealkylation requires proactive optimization. By utilizing the Williamson ether synthesis for rapid library generation and validating hits with Microsomal Stability Assays , researchers can effectively navigate the trade-off between binding affinity and metabolic clearance.

References

-

Strategic Use of Benzylic Alcohols Reveals Cryptic Hydrogen-Bonding Interactions: Discovery of HBC-12551 as a Potent Noncovalent Bruton's Tyrosine Kinase Inhibitor. Journal of Medicinal Chemistry. [Link] (Note: URL generalized to journal landing for stability, specific content verified via search snippet 1.8).

-

Suicide Inhibition of Cytochrome P450 Enzymes by Cyclopropylamines via a Ring-Opening Mechanism. Frontiers in Pharmacology. [Link]

-

Synthesis and SAR studies of novel 6,7,8-substituted 4-substituted benzyloxyquinolin-2(1H)-one derivatives for anticancer activity. British Journal of Pharmacology. [Link][1]

-

Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors. Journal of Molecular Structure. [Link]

-

Mastering the Williamson Ether Synthesis: A Complete Guide. TailoredRead. [Link]

Sources

Architectures of Affinity: A Technical Guide to the SAR of Hydroxybenzenecarboximidamides

Executive Summary

Hydroxybenzenecarboximidamides (hydroxybenzamidines) represent a privileged scaffold in medicinal chemistry, primarily recognized for their potent inhibition of trypsin-like serine proteases (e.g., Thrombin, Factor Xa, Trypsin). The pharmacophore combines a highly basic amidine group (

This guide moves beyond basic textbook descriptions to analyze the structural causality driving potency and selectivity. It provides a validated synthetic protocol (Pinner reaction), a structure-activity relationship (SAR) decision framework, and standard operating procedures for biological validation.

Part 1: The Pharmacophore & Chemical Basis

The efficacy of hydroxybenzenecarboximidamides is governed by two distinct electronic features that must be balanced for optimal ligand-target binding.

The Amidine "Warhead" (Cationic Anchor)

At physiological pH (7.4), the amidine group exists almost exclusively as a protonated cation. This species is critical for molecular recognition in the S1 specificity pocket of serine proteases, where it forms a bidentate salt bridge with a conserved aspartate residue (e.g., Asp189 in Trypsin).

-

Mechanistic Insight: The positive charge drives the initial diffusion-controlled association rate (

), acting as an electrostatic steering mechanism.

The Phenolic Hydroxyl (Selectivity Modulator)

The position of the hydroxyl group relative to the amidine defines the molecule's secondary interactions and conformational entropy.

-

Ortho-substitution: Often forms an intramolecular hydrogen bond with the amidine nitrogen. This "locks" the molecule into a planar conformation, reducing the entropic penalty upon binding to the enzyme active site (pre-organization).

-

Meta/Para-substitution: positions the hydroxyl to interact with solvent water networks or specific oxyanion hole residues (e.g., Ser195), often enhancing selectivity between homologous proteases (e.g., Thrombin vs. Factor Xa).

Part 2: Synthetic Pathway (The Pinner Reaction)[1]

Direct addition of ammonia to benzonitriles is kinetically sluggish. The industry-standard method is the Pinner reaction, which activates the nitrile via an imidate intermediate.[1][2]

Validated Protocol: Synthesis of 3-Hydroxybenzamidine HCl

Safety Note: This reaction utilizes anhydrous HCl gas, which is corrosive and toxic. Perform all steps in a fume hood.

Reagents:

-

3-Hydroxybenzonitrile (1.0 eq)

-

Absolute Ethanol (anhydrous, 10.0 eq)

-

HCl gas (dried through

trap) -

Ammonia (anhydrous solution in ethanol or gas)

-

Diethyl ether (for precipitation)

Step-by-Step Methodology:

-

Imidate Formation (Activation):

-

Dissolve 3-hydroxybenzonitrile in absolute ethanol in a round-bottom flask.

-

Cool the solution to 0°C using an ice/salt bath. Critical: Temperature control prevents hydrolysis to the ester.[2]

-

Bubble dry HCl gas through the solution for 2-3 hours until saturation.

-

Seal the flask and store at 4°C for 24–48 hours. A white precipitate (imidate ester hydrochloride) should form.

-

Checkpoint: If no precipitate forms, add dry diethyl ether to induce crystallization. Filter and wash with dry ether.

-

-

Amidine Conversion (Amination):

-

Resuspend the imidate salt in anhydrous ethanol.

-

Treat with excess anhydrous ammonia (7N in MeOH or EtOH) at 0°C.

-

Allow the mixture to warm to room temperature and stir for 12 hours.

-

Evaporate solvent under reduced pressure.

-

-

Purification:

-

Recrystallize the crude solid from EtOH/Ether.

-

Validation: Confirm structure via

-NMR (DMSO-

-

Visualizing the Pathway

The following diagram outlines the reaction logic and critical control points.

Caption: Figure 1. The Pinner reaction sequence.[3][1][2][4] The imidate intermediate is the thermodynamic bottleneck; moisture control is critical to prevent ester byproduct formation.

Part 3: Structure-Activity Relationship (SAR) Analysis[5][6][7]

The SAR of hydroxybenzenecarboximidamides is not linear; it is a multi-parameter optimization problem involving basicity, lipophilicity, and steric fit.

Electronic Effects (Hammett Correlation)

The basicity of the amidine is tunable via ring substitution.

-

Electron Donating Groups (EDGs): Substituents like -OH or -OMe increase electron density on the ring, stabilizing the protonated amidine. This generally increases

and strengthens the electrostatic bond with Asp189. -

Electron Withdrawing Groups (EWGs): Halogens (F, Cl) decrease

. While this might lower binding affinity slightly, it can improve oral bioavailability by increasing the fraction of neutral species available for membrane permeation (though the effect is often minor for amidines).

The "Bis-Benzamidine" Effect

Monomeric hydroxybenzamidines are often weak inhibitors (

-

Logic: The linker allows the molecule to span the S1 and S2/S4 pockets simultaneously.

-

Design Rule: The optimal linker length for Trypsin is roughly 12–14 Å.

Prodrug Strategies (The Amidoxime Route)

A major limitation of benzamidines is poor oral bioavailability due to the charged amidine.

-

Solution: Mask the amidine as an Amidoxime (

). -

Mechanism: Amidoximes are neutral and lipophilic. Once absorbed, they are reduced by cytochrome P450 enzymes (specifically CYP1A2) and mitochondrial mARC systems back to the active amidine.

SAR Decision Matrix

The following table summarizes the impact of structural modifications on protease inhibition potency.

| Structural Modification | Effect on Potency ( | Effect on Bioavailability | Mechanistic Rationale |

| Unsubstituted Amidine | Baseline | Poor | Standard salt bridge with Asp189. |

| N-Substitution (Alkyl) | Decreases ( | Moderate Increase | Steric clash in S1 pocket; disrupts salt bridge geometry. |

| N-Hydroxylation (Amidoxime) | Inactive (Prodrug) | High | Neutral molecule permeates membranes; requires metabolic activation. |

| Ortho-Hydroxyl | Increases ( | Neutral | Pre-organization via H-bond; mimics Tyrosine interactions. |

| Meta-Hydroxyl | Variable | Neutral | Interacts with solvent/oxyanion hole water molecules. |

| Dimerization (Linker) | Significantly Increases | Very Poor | Chelate effect; simultaneous occupation of S1 and S2/S4 sites. |

Visualizing SAR Logic

Caption: Figure 2. SAR Interaction Map. The amidine drives potency, while the hydroxyl group and ring substitutions fine-tune selectivity and pharmacokinetics.

Part 4: Biological Evaluation Protocol

To validate the SAR, enzyme inhibition kinetics must be performed using chromogenic substrates.

Protocol: Determination of against Trypsin/Thrombin

Principle: The inhibitor competes with a chromogenic substrate (e.g., BAPNA or S-2238) for the active site. Hydrolysis of the substrate releases p-nitroaniline (pNA), which is monitored spectrophotometrically at 405 nm.

Materials:

-

Enzyme: Bovine Trypsin or Human Thrombin (dissolved in 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 0.1% PEG-6000).

-

Substrate:

-Benzoyl-L-arginine 4-nitroanilide hydrochloride (BAPNA). -

Inhibitor: Synthesized hydroxybenzamidine (serial dilutions in DMSO).

Workflow:

-

Preparation: In a 96-well microplate, add 150

of buffer. -

Inhibitor Addition: Add 20

of inhibitor solution (various concentrations). Include a DMSO control (0% inhibition). -

Enzyme Addition: Add 20

of enzyme solution. Incubate for 10 minutes at 37°C to reach equilibrium. -

Reaction Start: Add 10

of substrate (BAPNA). -

Measurement: Monitor Absorbance (

) every 30 seconds for 10 minutes (kinetic mode). -

Analysis:

-

Calculate initial velocity (

) from the slope of the linear portion. -

Plot

vs. [Inhibitor] to determine -

Convert

to

-

References

-

Stroud, R. M., et al. (1974). "Structure of bovine trypsin: electron density maps of the inhibited enzyme at 5 Å and at 2.7 Å resolution." Journal of Molecular Biology.

-

Clement, B. (2002). "Reduction of N-hydroxylated compounds: amidoximes (N-hydroxyamidines) as pro-drugs of amidines." Drug Metabolism Reviews.

-

Stürzebecher, J., et al. (1997). "3-Amidinophenylalanine-based inhibitors of urokinase." Journal of Medicinal Chemistry.

-

Pinner, A., & Klein, F. (1877). "Umwandlung der Nitrile in Imide." Berichte der deutschen chemischen Gesellschaft.

-

Cheng, Y., & Prusoff, W. H. (1973). "Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction." Biochemical Pharmacology.

Sources

A Prospective Framework for the Preliminary In Vitro Evaluation of 4-(Benzyloxy)-N'-hydroxybenzenecarboximidamide

An In-Depth Technical Guide

Abstract

This technical guide outlines a comprehensive, prospective framework for the initial in vitro characterization of the novel chemical entity, 4-(benzyloxy)-N'-hydroxybenzenecarboximidamide. The structural architecture of this compound, featuring a benzyloxy moiety for physicochemical modulation and a hydroxycarboximidamide group—a known metal-binding pharmacophore—suggests a compelling rationale for its investigation as a potential therapeutic agent, particularly as a metalloenzyme inhibitor. In the absence of existing literature, this document serves as a foundational roadmap, providing researchers with a logically structured sequence of experiments designed to elucidate the compound's biological activity profile. We will detail a proposed synthetic route, a battery of essential primary screening assays including antiproliferative and antimicrobial evaluations, and crucial secondary assays for target validation and preliminary safety assessment. The methodologies are presented with an emphasis on causality and self-validation, equipping drug development professionals with the necessary protocols to generate a robust preliminary data package for this promising molecule.

Introduction and Rationale

The quest for novel chemical entities with therapeutic potential is a cornerstone of modern drug discovery. The molecule this compound presents a unique combination of structural motifs that merit investigation.

Scientific Rationale: Deconstructing the Molecular Architecture

The decision to investigate this specific molecule is grounded in established medicinal chemistry principles:

-

The Hydroxycarboximidamide Moiety: This functional group is a close bioisostere of hydroxamic acids, which are well-established zinc-binding groups (ZBGs). Hydroxamates are the cornerstone of several approved drugs that function by inhibiting metalloenzymes, such as Vorinostat, an HDAC inhibitor. The N'-hydroxybenzenecarboximidamide core is therefore hypothesized to chelate metal ions (e.g., Zn²⁺, Mg²⁺) in the active sites of metalloenzymes, making classes like Matrix Metalloproteinases (MMPs), Histone Deacetylases (HDACs), or bacterial proteases (e.g., Pseudomonas aeruginosa elastase LasB) primary targets of interest.[1]

-

The 4-(Benzyloxy)phenyl Group: The benzyloxy substituent serves multiple strategic purposes. It replaces a potentially reactive phenol group, which can be prone to oxidative metabolism or off-target effects. Furthermore, this bulky, lipophilic group can enhance binding affinity through van der Waals interactions within a receptor's hydrophobic pocket and significantly influences the molecule's overall ADME (Absorption, Distribution, Metabolism, and Excretion) properties, such as cell permeability and metabolic stability.[2] However, high lipophilicity can also lead to challenges like low solubility and high plasma protein binding, which must be evaluated early.[2]

Objectives of This Guide

This document provides a structured, multi-tiered strategy for the initial in vitro assessment of this compound. The core objective is to build a foundational dataset covering its synthesis, biological activity, and preliminary safety profile. The workflow is designed to enable a " go/no-go " decision for further, more resource-intensive development.

Synthesis and Physicochemical Characterization

A robust and reproducible synthetic route is the prerequisite for any biological investigation. The following section outlines a proposed pathway and the necessary analytical validation.

Proposed Synthetic Pathway

The synthesis of this compound can be logically approached from commercially available precursors. The proposed route involves two key stages: benzylation of a phenolic starting material and the subsequent formation of the hydroxycarboximidamide group.

Step 1: Synthesis of 4-(Benzyloxy)benzonitrile This step involves the protection of the hydroxyl group of 4-hydroxybenzonitrile. This is a standard Williamson ether synthesis.

-

Protocol:

-

Dissolve 4-hydroxybenzonitrile (1.0 eq) in a suitable polar aprotic solvent such as acetone or DMF.

-

Add a base, typically potassium carbonate (K₂CO₃, 1.5-2.0 eq), to the solution to deprotonate the phenol.[3]

-

Add benzyl bromide or benzyl chloride (1.1 eq) to the reaction mixture.[3][4]

-

Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction, filter off the inorganic salts, and remove the solvent under reduced pressure.

-

Purify the resulting crude product, 4-(benzyloxy)benzonitrile, by recrystallization or silica gel column chromatography.

-

Step 2: Formation of this compound This step converts the nitrile functional group into the target hydroxycarboximidamide.

-

Protocol:

-

Dissolve 4-(benzyloxy)benzonitrile (1.0 eq) in a suitable solvent like ethanol.

-

Add an excess of hydroxylamine hydrochloride (NH₂OH·HCl, ~3.0 eq) and a base such as sodium carbonate or triethylamine (~3.0 eq) to neutralize the HCl and liberate free hydroxylamine.

-

Heat the mixture to reflux and stir for 12-24 hours, monitoring by TLC.

-

After cooling, the product often precipitates from the solution. It can be collected by filtration and washed with cold ethanol and water.

-

Further purification can be achieved by recrystallization to yield the final compound.

-

Caption: Proposed two-step synthesis of the target compound.

Physicochemical Characterization

Before biological testing, the identity, purity, and key physicochemical properties of the synthesized compound must be rigorously confirmed.

| Parameter | Methodology | Purpose |

| Identity Confirmation | ¹H NMR, ¹³C NMR, Mass Spectrometry (MS) | To confirm the chemical structure matches that of this compound. |

| Purity Assessment | High-Performance Liquid Chromatography (HPLC) | To determine the purity of the compound, which should ideally be >95% for use in biological assays. |

| Aqueous Solubility | Kinetic or Thermodynamic Solubility Assays | To determine the compound's solubility in aqueous buffers (e.g., PBS), which is critical for preparing stock solutions and interpreting bioassay results.[2] |

| Lipophilicity | LogP/LogD Determination (e.g., shake-flask method) | To quantify the compound's lipophilicity, which influences permeability, plasma protein binding, and potential for off-target toxicity.[2] |

Tier 1: Primary In Vitro Biological Screening

The initial screening phase is designed to broadly survey the biological activity of the compound across several domains. This tiered approach ensures that resources are used efficiently, focusing on the most promising activities.

Caption: A tiered workflow for in vitro evaluation.

Antiproliferative and Cytotoxicity Assays

A fundamental first step is to assess the compound's effect on cell viability and proliferation. This identifies potential anticancer activity and provides a general measure of cytotoxicity.

-

Core Principle: The MTT (or similar MTS/XTT) assay is a colorimetric assay that measures the metabolic activity of cells.[5] Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the tetrazolium dye to formazan, which has a distinct color. The amount of formazan produced is directly proportional to the number of living cells.

-

Recommended Cell Lines: A diverse panel should be used to identify potential selectivity.

-

Step-by-Step Protocol (MTT Assay):

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

-

Compound Treatment: Prepare a serial dilution of the test compound in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours.

-

MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for another 4 hours.[3]

-

Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.[3]

-

Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ (concentration for 50% inhibition) value.

-

Antimicrobial Activity Screening

The structural motifs present in the target compound are also found in various antimicrobial agents, making this screen a logical inclusion.

-

Core Principle: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This is typically determined using a broth microdilution method.

-

Recommended Microbial Strains:

-

Gram-positive Bacteria: Staphylococcus aureus (including MRSA strains), Bacillus subtilis.

-

Gram-negative Bacteria: Escherichia coli, Pseudomonas aeruginosa.

-

Fungus: Candida albicans.

-

-

Step-by-Step Protocol (Broth Microdilution):

-

Preparation: Prepare a two-fold serial dilution of the test compound in a 96-well plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

-

Inoculation: Add a standardized inoculum of the microbial strain to each well.

-

Controls: Include a positive control (e.g., Gentamicin for bacteria, Fluconazole for fungi) and a negative control (no compound).

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

Analysis: Determine the MIC by visual inspection for the lowest concentration that shows no turbidity (growth).

-

Antioxidant Potential Assay

Oxidative stress is implicated in numerous diseases, and compounds with radical-scavenging ability are of therapeutic interest.

-

Core Principle: The DPPH (2,2-Diphenyl-1-picrylhydrazyl) assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor.[6] DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant, it is reduced to the yellow-colored diphenylpicrylhydrazine, and the change in absorbance is measured spectrophotometrically.[6]

-

Step-by-Step Protocol (DPPH Assay):

-

Preparation: Prepare various concentrations of the test compound in methanol or ethanol.

-

Reaction: In a 96-well plate, add a fixed volume of DPPH solution to each well containing the test compound dilutions.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[6]

-

Data Acquisition: Measure the absorbance at ~517 nm.

-

Analysis: Calculate the percentage of radical scavenging activity and determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals), using a standard antioxidant like ascorbic acid or BHT for comparison.[6]

-

Tier 2: Mechanistic and Preliminary Safety Assays

If promising activity is observed in Tier 1 screens, the next logical step is to investigate the mechanism of action and assess key safety liabilities.

Target Engagement and Binding Assays

Based on the rationale that the compound may be a metalloenzyme inhibitor, confirming direct binding to a purified target protein is essential.

-

Core Principle: The Thermal Shift Assay (TSA), or Differential Scanning Fluorimetry (DSF), measures changes in the thermal stability of a target protein upon ligand binding.[7] A stable protein unfolds at a higher temperature. Binding of a ligand typically stabilizes the protein, resulting in an increase in its melting temperature (Tₘ). The unfolding process is monitored using a fluorescent dye that binds to hydrophobic regions exposed as the protein denatures.

-

Step-by-Step Protocol (TSA):

-

Preparation: In a 96- or 384-well PCR plate, mix the purified target protein (e.g., a recombinant MMP), the fluorescent dye (e.g., SYPRO Orange), and the test compound at various concentrations.

-

Thermal Denaturation: Place the plate in a real-time PCR instrument and apply a thermal gradient, slowly increasing the temperature from ~25°C to 95°C.

-

Data Acquisition: Monitor the fluorescence at each temperature increment.

-

Analysis: Plot fluorescence versus temperature to generate a melting curve. The midpoint of the transition is the Tₘ. A significant positive shift in Tₘ in the presence of the compound indicates direct binding.[7]

-

Caption: Principle of the Thermal Shift Assay (TSA).

In Vitro Safety Pharmacology

Early assessment of potential safety issues is critical to de-risk a drug discovery program.[8]

-

hERG Inhibition Assay:

-

Rationale: Inhibition of the hERG potassium ion channel is a major cause of acquired long QT syndrome, which can lead to fatal cardiac arrhythmias. Regulatory agencies mandate this testing.[9]

-

Methodology: The gold standard is the whole-cell patch-clamp electrophysiology technique performed on cells stably expressing the hERG channel (e.g., HEK293-hERG).[9] This assay directly measures the flow of ions through the channel and its inhibition by the test compound.

-

-

Cytochrome P450 (CYP) Induction Assay:

-

Rationale: Induction of CYP enzymes (e.g., CYP1A2, 2B6, 3A4) can accelerate the metabolism of co-administered drugs, leading to a loss of their efficacy and unpredictable drug-drug interactions.[9]

-

Methodology: The assay uses cryopreserved human hepatocytes from multiple donors. The hepatocytes are treated with the test compound for 48-72 hours. The induction potential is then measured by quantifying the mRNA expression of the target CYP genes (via qPCR) or by measuring the enzymatic activity using specific probe substrates.[9]

-

Data Interpretation and Future Directions

The culmination of these preliminary studies will yield a multi-faceted data profile for this compound. A potent and selective antiproliferative effect, for instance, would warrant follow-up studies in xenograft models. Confirmation of direct binding to a specific metalloenzyme via TSA would trigger efforts to solve a co-crystal structure to guide structure-based drug design. Conversely, a high potential for hERG inhibition or significant CYP induction at therapeutic concentrations would be a major red flag, potentially halting further development or necessitating significant chemical modification to mitigate these liabilities. This initial data package is not an endpoint, but rather the crucial first chapter in the story of a potential new therapeutic agent.

References

-

Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. (2022). MDPI. Available at: [Link]

-

Discovery and Hit-to-Lead Optimization of Benzothiazole Scaffold-Based DNA Gyrase Inhibitors with Potent Activity against Acinetobacter baumannii and Pseudomonas aeruginosa. (n.d.). PMC. Available at: [Link]

-

Synthesis of 4-benzyloxybenzaldehyde. (n.d.). PrepChem.com. Available at: [Link]

-

What is the synthesis of 4-hydroxy-benzeneacetamide? (2012). ResearchGate. Available at: [Link]

-

In Vitro Enzymatic and Kinetic Studies, and In Silico Drug-Receptor Interactions, and Drug-Like Profiling of the 5-Styrylbenzamide Derivatives as Potential Cholinesterase and β-Secretase Inhibitors with Antioxidant Properties. (2021). MDPI. Available at: [Link]

-

Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal. (n.d.). PMC. Available at: [Link]

-

Synthesis and in vitro study of antiproliferative benzyloxy dihydropyrimidinones. (2021). PubMed. Available at: [Link]

-

In vitro safety pharmacology evaluation of 2-hydroxybenzylamine acetate. (n.d.). PMC. Available at: [Link]

-

In Vitro Assays | For successful drug discovery programs. (n.d.). AXXAM. Available at: [Link]

-

Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid. (2023). PMC. Available at: [Link]

-

In Vitro Assays | Biochemical Assays. (n.d.). AXXAM. Available at: [Link]

-

Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. (2024). MDPI. Available at: [Link]

- CN102358723A - Preparation method of N-(4-fluorophenyl)-4-benzyloxy benzylidene amine. (n.d.). Google Patents.

-

N-carbamimidoyl -4 and (E)-4- benzenesulfonamides; biological study, DFT, molecular docki. (n.d.). bioRxiv. Available at: [Link]

-

Enhanced In Vitro Efficacy of Verbascoside in Suppressing Hepatic Stellate Cell Activation via ROS Scavenging with Reverse Microemulsion. (2024). MDPI. Available at: [Link]

-

INVESTIGATION OF BIOLOGICAL ACTIVITIES OF 4-HYDROXY-3- (2-HYDROXY-5-METHYLBENZYLIDEAMINO) BENZENESULPHONIC ACID. (2019). DergiPark. Available at: [Link]

-

(1S,2S,4S,7R,8aR,9aS,10aR,12aS,12bR)-7,12a-Bis(acetyloxy)-1-(benzoyloxy)-1,3,4,7,8,9,9a,10,10a,12,12a,12b-dodecahydro-2-hydroxy-5,13,13-trimethyl-8-oxo-2,6-methano-2H - -cyclodeca[10][11]cyclopropa[11][12]benz[1,2-b]oxet-4-yl (αR,βS) - CAS Common Chemistry. (n.d.). CAS. Available at: [Link]

-

4-Hydroxybenzoic acid – Knowledge and References. (n.d.). Taylor & Francis. Available at: [Link]

-

Identification of novel N-benzyloxy-amino acid hydroxamates as inhibitors of the virulence factor LasB from Pseudomonas aeruginosa. (2025). PMC. Available at: [Link]

Sources

- 1. Identification of novel N-benzyloxy-amino acid hydroxamates as inhibitors of the virulence factor LasB from Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery and Hit-to-Lead Optimization of Benzothiazole Scaffold-Based DNA Gyrase Inhibitors with Potent Activity against Acinetobacter baumannii and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN102358723A - Preparation method of N-(4-fluorophenyl)-4-benzyloxy benzylidene amine - Google Patents [patents.google.com]

- 5. Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. dergipark.org.tr [dergipark.org.tr]

- 7. axxam.com [axxam.com]

- 8. axxam.com [axxam.com]